molecular formula C9H7N3O B6254202 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 26899-64-9

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No. B6254202
CAS RN: 26899-64-9
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound . It is a part of a class of compounds known as 1,2,4-triazoles, which have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds are established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .

Future Directions

The future directions for the research and development of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde and related compounds could involve further exploration of their antimicrobial properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be useful for the discovery of new drug candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reacted with hydrazine hydrate to form 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid. This acid is then converted to the aldehyde by reaction with phosphorus oxychloride.", "Starting Materials": [ "Phenylhydrazine", "Ethyl acetoacetate", "Hydrazine hydrate", "Phosphorus oxychloride" ], "Reaction": [ "Step 1: Phenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-phenyl-3-methyl-5-pyrazolone.", "Step 2: 1-phenyl-3-methyl-5-pyrazolone is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid.", "Step 3: 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is then reacted with phosphorus oxychloride in the presence of a base such as pyridine to form 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde." ] }

CAS RN

26899-64-9

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.